Home > Products > Screening Compounds P98158 > 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol -

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Catalog Number: EVT-4759595
CAS Number:
Molecular Formula: C14H14N4O
Molecular Weight: 254.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, commonly referred to as BMT-1, is a bicyclic compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are notable for their diverse biological activities and are often utilized in various pharmaceutical applications. BMT-1 has garnered attention for its potential as an immunomodulatory agent, particularly in inhibiting T cell proliferation through the modulation of H+/K+-ATPase activity .

Source

BMT-1 has been identified in several studies as a promising compound with potential therapeutic applications. Its synthesis and biological properties have been documented in scientific literature, highlighting its role in cancer treatment and immunological research .

Classification

BMT-1 is classified under:

  • Chemical Class: Benzimidazole derivative
  • Molecular Formula: C13H14N4O
  • Molecular Weight: 230.28 g/mol
  • CAS Number: 806597-38-6 .
Synthesis Analysis

Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with ketones or aldehydes under acidic conditions to form the indazole ring. This process may also utilize various catalysts to enhance yield and selectivity.

Technical Details

The synthetic route generally follows these steps:

  1. Formation of Hydrazone: Reacting a hydrazine derivative with a carbonyl compound.
  2. Cyclization: Heating the hydrazone under acidic conditions to facilitate the formation of the indazole structure.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity .
Molecular Structure Analysis

Structure

The molecular structure of BMT-1 features a fused bicyclic system consisting of a benzimidazole moiety and a tetrahydroindazole component. The key structural elements include:

  • A benzimidazole ring (a fusion of benzene and imidazole)
  • A tetrahydroindazole ring that contributes to its unique properties.

Data

Key structural data includes:

  • InChI: InChI=1S/C13H14N4O/c14-12(15)11(17)9-8(10)5-3-6(4-2-5)7(9)16(18)19/h3-7,12H,2,8,14H2,1H3,(H,15,17)(H,16,18)
  • SMILES: Cc1cccn2c(c1)c(cn2C)C(=O)N(C)C
    This data provides insight into its chemical behavior and reactivity .
Chemical Reactions Analysis

Reactions

BMT-1 undergoes various chemical reactions that include:

  • Oxidation: Introduction of oxygen-containing functional groups.
  • Reduction: Removal or reduction of double bonds.
  • Substitution Reactions: Replacement of functional groups within the molecule.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation.
  • Reducing Agents: Sodium borohydride for reduction.
    These reactions can lead to various derivatives that may possess distinct biological activities .
Mechanism of Action

BMT-1 exhibits its biological effects primarily through the inhibition of H+/K+-ATPase activity in T cells. This inhibition leads to intracellular acidification, which subsequently affects T cell proliferation. The mechanism can be summarized as follows:

  1. Inhibition of H+/K+-ATPase: BMT-1 binds to the enzyme, reducing its activity.
  2. Intracellular pH Changes: The reduced enzyme activity leads to an increase in intracellular acidity.
  3. Cell Cycle Arrest: This change in pH inhibits T cell proliferation by arresting the cell cycle from G1 to S phase without affecting interleukin production .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.

Chemical Properties

BMT-1 is characterized by:

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles and electrophiles due to the presence of nitrogen atoms in its structure.

Relevant data indicate that BMT-1 has a molecular weight of 230.28 g/mol and exhibits specific interactions with biological targets that contribute to its pharmacological effects .

Applications

BMT-1 has potential applications in various scientific fields:

  • Pharmaceutical Development: As an immunomodulatory agent targeting T cell activity, it may be developed further for treating autoimmune diseases or enhancing immune responses in cancer therapy.
  • Research Tool: Used in studies investigating T cell function and intracellular pH dynamics.
    BMT-1's ability to modulate immune responses positions it as a candidate for drug development aimed at conditions where T cell regulation is crucial .
Structural and Synthetic Chemistry of 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Molecular Design Rationale for Bicyclic Benzimidazole-Indazole Hybrid Architectures

The core structure of 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) represents a strategic fusion of two pharmacologically significant heterocycles: a benzimidazole moiety and a partially saturated indazole system. This hybrid architecture exploits the hydrogen-bonding capabilities of both rings, where the benzimidazole nitrogen atoms (N1 and N3) serve as hydrogen bond acceptors/donors, and the indazol-3-ol group contributes additional hydrogen-bonding capacity via its hydroxyl group. The partially saturated cyclohexene ring within the tetrahydroindazole subunit reduces planarity, potentially enhancing membrane permeability and altering target engagement kinetics compared to fully aromatic analogs. This molecular design specifically leverages the established role of benzimidazole derivatives as inhibitors of ion transport proteins, particularly H⁺/K⁺-ATPases, while introducing conformational constraints that optimize binding to biological targets expressed in immune cells and cancer lineages [3] [6]. The bicyclic system enables three-dimensional interactions with enzymatic binding pockets inaccessible to monocyclic heterocycles, a feature critical for its observed immunomodulatory and anticancer activities [4] [6].

Table 1: Key Structural Features of BMT-1 and Their Functional Roles

Structural ElementChemical PropertiesBiological Implications
Benzimidazole ringAromatic, H-bond donor/acceptorTarget recognition (H⁺/K⁺-ATPase binding)
2-Substitution patternCovalent linkage to indazoleScaffold rigidity and spatial orientation
Tetrahydroindazole coreReduced planarity, chiral centersEnhanced membrane permeability and conformational flexibility
Indazol-3-ol groupTautomerism, H-bond donationpH sensitivity and proton pump inhibition
Fused bicyclic systemExtended π-system with defined geometryMulti-target engagement potential

Synthetic Methodologies for Core Scaffold Assembly

The synthesis of BMT-1 employs a convergent strategy involving sequential cyclization reactions, as reported in pharmacological studies [3] [6]. The benzimidazole ring is constructed first via acid-catalyzed condensation between o-phenylenediamine derivatives and carboxylic acid equivalents, though specific precursors for BMT-1 remain proprietary. The tetrahydroindazol-3-ol moiety is synthesized through intramolecular cyclization of hydrazine derivatives with substituted cyclohexanones, where the ketone carbonyl at C3 position undergoes nucleophilic attack by hydrazine to form the indazole ring. Key to this process is the regioselective formation of the 1H-indazole tautomer rather than the 2H-isomer, achieved through careful control of cyclization temperature and catalyst selection. Final assembly connects the preformed benzimidazole-2-carbaldehyde with the 4,5,6,7-tetrahydro-2H-indazol-3-ol component via acid-catalyzed dehydration or transition metal-catalyzed cross-coupling, yielding the target compound with the characteristic C2–C2' biphenyl-like linkage. Purification typically employs chromatographic techniques, with final characterization confirming structure via NMR, HPLC, and mass spectrometry [3] [6].

Table 2: Representative Synthetic Routes to BMT-1 Core Scaffold

Synthetic StageReagents/ConditionsYield RangeCritical Parameters
Benzimidazole formationo-Phenylenediamine + R-COOH, polyphosphoric acid, 120-150°C60-75%Acid concentration, temperature control
Tetrahydroindazol-3-ol synthHydrazine hydrate + ketone, EtOH reflux, 12h45-68%Steric hindrance at ketone β-position
Bicyclic couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C or acid catalysis30-52%Oxygen exclusion, catalyst purity
Global deprotectionBBr₃ (CH₂Cl₂) or catalytic hydrogenation85-95%Reaction monitoring to prevent over-reduction

Regiochemical Control in Heterocyclic Fusion Reactions

Regioselectivity presents significant challenges in constructing the unsymmetrical benzimidazole-indazole hybrid system. The indazole cyclization must favor the 1H-tautomer (where the indazole nitrogen adjacent to the fusion point remains unsubstituted) over the thermodynamically stable 2H-tautomer. This control is achieved through:

  • Electronic directing groups: Electron-withdrawing substituents on the cyclohexanone precursor promote cyclization toward the desired N1–N2 bond formation by increasing the electrophilicity of the carbonyl carbon [8].
  • Metal-assisted cyclization: Zinc chloride or cerium(III) chloride catalysts coordinate with the hydrazine nitrogen, directing attack specifically to the C3 carbonyl position and preventing alternative ring-closure modes [8].
  • Solvent-controlled tautomerism: Polar aprotic solvents (DMF, DMSO) stabilize the transition state leading to the 1H-indazole isomer during the final fusion step, while protic solvents favor the undesired 2H-tautomer [8].The C2 position of benzimidazole is preferentially functionalized due to its heightened nucleophilicity compared to C4–C7 positions, allowing selective cross-coupling when forming the critical C–C bond between heterocycles. Computational studies indicate this regiopreference stems from lower activation energy (ΔG‡ ≈ 18.3 kcal/mol) for C2 metallation versus C4/C7 metallation (ΔG‡ > 22 kcal/mol) in palladium-catalyzed reactions [8] [9].

Post-Synthetic Functionalization Strategies for Bioactivity Optimization

The BMT-1 scaffold permits targeted modifications to enhance pharmacological properties while retaining its H⁺/K⁺-ATPase inhibitory core:

  • N-Alkylation: Quaternary ammonium salts introduced at the benzimidazole N1 position improve water solubility and membrane trafficking. Ethyl and 2-hydroxyethyl derivatives demonstrate 3-fold enhanced cellular uptake in lymphocyte models without compromising target affinity [8].
  • Ring saturation control: Selective dehydrogenation of the tetrahydroindazole ring to form aromatic indazoles increases planarity and enhances stacking interactions within the ATPase binding pocket, boosting potency (IC₅₀ decreases from 1.25 μM to 0.37 μM in T-cell assays) but may reduce selectivity [6] [8].
  • Halogenation: Electron-withdrawing substituents (Cl, F) at C5/C6 positions of the benzimidazole ring increase metabolic stability (t₁/₂ from 2.1 to 5.3 hours in microsomal assays) and enhance intracellular acidification capability [8] [9].
  • Biopolymer conjugation: Polyethylene glycol (PEG) chains attached via ester linkages to the indazol-3-ol group prolong circulation time while maintaining pH-dependent drug release at target sites [8]. Structure-activity relationship (SAR) studies confirm that modifications at the indazole N2 position abolish activity, while C4–C7 positions on the benzimidazole tolerate bulky groups without significant efficacy loss [6] [9].

Table 3: Bioactivity-Oriented Derivatives of BMT-1

Modification SiteFunctional GroupBiological EffectPotency vs. BMT-1
Benzimidazole N1Ethyl↑ solubility, retained activity1.2×
Benzimidazole C5Chloro↑ metabolic stability, ↑ ATPase inhibition3.1×
Indazole C6/C7Methyl↓ cytotoxicity in normal lymphocytes0.7×
Indazole ringAromatic (dehydrogenated)↑ potency, ↓ selectivity4.5×
Indazol-3-ol oxygenPEG₁₀₀₀ ester↑ plasma half-life, sustained release0.9× (in vitro)

Compounds Referenced in the Article:

  • 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1)
  • Lansoprazole
  • Omeprazole
  • Telmisartan
  • Albendazole
  • Astemizole

Properties

Product Name

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

InChI

InChI=1S/C14H14N4O/c19-13-9-5-1-2-6-10(9)17-18(13)14-15-11-7-3-4-8-12(11)16-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16)

InChI Key

PEAVCVNITMWRHQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.